CID 71380162
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71380162 is a chemical compound registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Vorbereitungsmethoden
The preparation of CID 71380162 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method to achieve C-H alkylation . Industrial production methods focus on optimizing yield, purity, and stability of the compound.
Analyse Chemischer Reaktionen
CID 71380162 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
CID 71380162 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of CID 71380162 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets involved depend on the specific context of its application. For example, it may inhibit cellulose biosynthesis in certain biological systems .
Vergleich Mit ähnlichen Verbindungen
CID 71380162 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related chemical structures or functional groups. For example, compounds with similar indole derivatives or halogenated hydrocarbons may exhibit comparable properties. this compound’s specific structure and reactivity make it distinct in its applications and effects .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure, preparation methods, reactivity, and applications make it a valuable subject of study. Understanding its properties and mechanisms of action can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
64279-37-4 |
---|---|
Molekularformel |
C12H4BrNO4Re |
Molekulargewicht |
492.27 g/mol |
InChI |
InChI=1S/C12H4BrNO4.Re/c1-7-8(3-15)10(5-17)12(13,14-2)11(6-18)9(7)4-16;/h7H,1H3; |
InChI-Schlüssel |
KERSNKGTTBNWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C=O)C(=C=O)C(C(=C=O)C1=C=O)([N+]#[C-])Br.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.